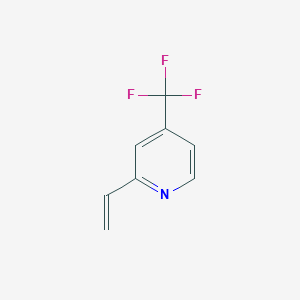

4-(Trifluoromethyl)-2-vinylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N/c1-2-7-5-6(3-4-12-7)8(9,10)11/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUBYUPNSZGSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethyl 2 Vinylpyridine

Reactivity of the Vinyl Group in Pyridine (B92270) Scaffolds

The vinyl group of 4-(Trifluoromethyl)-2-vinylpyridine is a versatile functional group that readily participates in a variety of chemical transformations. Its electronic properties, influenced by the electron-withdrawing trifluoromethyl group on the pyridine ring, play a crucial role in determining its reactivity profile.

Photochemical Cycloaddition Reactions (e.g., [2+2]-Cycloaddition)

Photochemical [2+2] cycloadditions represent a powerful method for the construction of cyclobutane (B1203170) rings. acs.org In the context of vinylpyridines, these reactions can be induced by light, often in the presence of a photosensitizer. nih.govnih.gov This process involves the excitation of one of the reacting olefins to an excited state, which then combines with a ground-state olefin to form the four-membered ring. acs.org

A notable strategy for achieving high levels of stereocontrol in these reactions with acyclic vinylpyridines involves the use of a chiral catalyst. nih.gov Even when both the catalyst-bound and free vinylpyridine can be sensitized by a photocatalyst, high diastereo- and enantioselectivity can be achieved. nih.govnih.gov This is attributed to a highly organized transition state within a ternary complex, which is favored over competing, non-selective pathways. nih.gov The installation of electron-withdrawing groups, such as a chlorine atom, on the pyridine ring can lead to decreased reactivity, likely due to the reduced basicity of the pyridine nitrogen. nih.gov

Metal-Catalyzed Difunctionalization of Alkenes

Metal-catalyzed reactions offer a powerful means to introduce two new functional groups across the double bond of the vinyl group in a single step. While specific examples for this compound are not detailed in the provided information, the general principles of metal-catalyzed difunctionalization of alkenes are well-established. These reactions can involve a variety of metals and reagents, leading to a wide array of functionalized products.

β-Selective Alkylation Reactions with Carbonyl Electrophiles

A significant advancement in the functionalization of vinylpyridines is the ruthenium-catalyzed β-selective alkylation using aldehydes and ketones as electrophiles. rsc.org This method employs a deoxygenative coupling strategy mediated by hydrazine (B178648) (N₂H₄). rsc.org A key feature of this transformation is the umpolung, or polarity reversal, of the carbonyl compound, allowing it to act as a nucleophile. rsc.org

This reaction is highly efficient and regioselective, yielding β-alkylated pyridines. rsc.org It is applicable to a broad range of 2- and 4-vinylpyridines and is tolerant of various functional groups on both the vinylpyridine and the carbonyl compound. rsc.org For instance, aromatic aldehydes with both electron-donating and electron-withdrawing substituents react smoothly to give the desired products in high yields. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| 4-Vinylpyridine (B31050) | Aromatic Aldehydes | Ruthenium | β-Alkylated Pyridine | 92-97 |

| 4-Vinylpyridine | Mesitaldehyde | Ruthenium | β-Alkylated Pyridine | 54 |

| 2,6-Divinylpyridine | Carbonyl Compound | Ruthenium | Bis-alkylation Product | 92 |

This table showcases the yields of β-selective alkylation reactions of vinylpyridines with various carbonyl electrophiles, catalyzed by ruthenium. rsc.org

[4+2] Cyclization Reactions

The vinyl group of vinylpyridines can also participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. While the provided information primarily discusses the [4+2] cycloaddition of vinyldiazoacetates, the general principle involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. nih.gov In the case of this compound, the vinyl group would act as the dienophile.

Photoinduced [4+2] cycloadditions of vinyldiazo compounds have been shown to be highly selective, yielding functionalized heterocyclic and bicyclic compounds. nih.gov These reactions proceed through the formation of unstable cyclopropene (B1174273) intermediates. nih.gov

Reactivity of the Pyridine Core

The pyridine ring, particularly when substituted with an electron-withdrawing group like trifluoromethyl, exhibits distinct reactivity, primarily towards nucleophilic attack. However, electrophilic substitution is also possible under specific conditions.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more challenging compared to benzene. wikipedia.org The nitrogen atom's electronegativity deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen can be protonated, further deactivating the ring. wikipedia.org

Consequently, direct electrophilic substitution on pyridine is often difficult and may require harsh conditions. wikipedia.orgyoutube.com When it does occur, substitution is generally directed to the meta position relative to the nitrogen atom. youtube.com To enhance the reactivity of the pyridine ring towards electrophiles, one strategy is to convert it to the corresponding pyridine N-oxide. youtube.com The oxygen atom can then be removed in a subsequent step. youtube.com

For pyridine derivatives, the nature and position of existing substituents significantly influence the outcome of electrophilic substitution reactions. Theoretical studies on the nitration of pyridine and pyridine-N-oxide with the nitronium ion (NO₂⁺) indicate that these reactions proceed through a stepwise polar mechanism. rsc.org While the nitration of pyridine and pyridine-N-oxide with the nitronium ion has a low activation energy, the strongly acidic medium required for the reaction converts pyridine into its protonated form, which is strongly deactivated towards nucleophilic attack, thus preventing the reaction. rsc.org

Nucleophilic Aromatic Substitution Mechanisms

The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups. In the case of this compound, the trifluoromethyl (-CF₃) group at the 4-position profoundly activates the ring towards nucleophilic aromatic substitution (SNAr). The SNAr mechanism in pyridines generally proceeds via a two-step addition-elimination pathway. The initial, and typically rate-determining, step involves the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyridine ring. This attack temporarily disrupts the aromaticity of the ring, forming a high-energy anionic intermediate known as a Meisenheimer complex.

For a substituted pyridine, nucleophilic attack is strongly favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6). This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate through resonance. When attack occurs at these positions, a resonance structure can be drawn where the formal negative charge resides on the nitrogen atom, which is a significant stabilizing contribution. wikipedia.org

C–H Functionalization Approaches

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized substrates. For electron-deficient heterocycles like this compound, several C–H functionalization methodologies are applicable.

Direct C-H Arylation: Palladium-catalyzed direct C-H arylation is a notable method for functionalizing pyridines. For pyridines bearing an electron-withdrawing substituent at the 4-position, arylation can be directed with high regioselectivity to the C3 position. nih.gov This selectivity is influenced by a combination of electronic and steric factors. The reaction typically involves a palladium catalyst, a ligand, a base, and an aryl halide. The proposed mechanism often involves a concerted metalation-deprotonation pathway or oxidative addition followed by reductive elimination. The electron-deficient nature of the 4-trifluoromethylpyridine ring facilitates this transformation.

Minisci Reaction: The Minisci reaction is a classic method for the C–H functionalization of electron-deficient heterocycles via a radical mechanism. wikipedia.org This reaction introduces alkyl groups (and other radicals) onto the heteroaromatic core. Under acidic conditions, the pyridine nitrogen is protonated, further increasing the ring's electron deficiency and its reactivity towards nucleophilic radicals. scispace.com The reaction is typically initiated by the generation of a carbon-centered radical from a precursor like a carboxylic acid (via oxidative decarboxylation), an alcohol, or an ether. This radical then attacks the protonated pyridine ring, preferentially at the C2 and C6 positions due to favorable LUMO coefficients. scispace.com For this compound, this would likely lead to functionalization at the C6 position. The resulting radical cation intermediate is then oxidized to restore aromaticity. The operational simplicity and use of inexpensive reagents make the Minisci reaction a valuable tool. wikipedia.org

| Functionalization Method | Typical Reagents | Regioselectivity on 4-Substituted Pyridine |

| Direct C-H Arylation | Pd catalyst, ligand, base, aryl halide | C3-position nih.gov |

| Minisci Reaction | Radical precursor, oxidant, acid | C2/C6-positions scispace.com |

Influence of the Trifluoromethyl Group on Reaction Selectivity and Rate

The trifluoromethyl group (-CF₃) exerts a powerful influence on the chemical reactivity of the pyridine ring, primarily through its strong electron-withdrawing inductive effect. This effect significantly impacts both the rate and selectivity of chemical transformations.

Rate Enhancement: The -CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry and materials science, as indicated by its large positive Hammett constant (σₚ = 0.54). researchgate.net By withdrawing electron density from the pyridine ring, the -CF₃ group lowers the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO). scispace.com This makes the ring more electrophilic and, consequently, much more susceptible to attack by nucleophiles. In nucleophilic aromatic substitution (SNAr) reactions, this enhanced electrophilicity leads to a significant increase in the reaction rate, as it stabilizes the anionic Meisenheimer intermediate formed during the nucleophilic addition step. researchgate.netacs.org Similarly, in radical reactions like the Minisci reaction, the lowered LUMO energy of the protonated pyridine facilitates the addition of the nucleophilic radical. scispace.com

Reaction Selectivity: The trifluoromethyl group also plays a crucial role in directing the regioselectivity of reactions.

In nucleophilic aromatic substitution , the strong activation by the C4-CF₃ group directs incoming nucleophiles to the C2 and C6 positions.

In direct C-H arylation of 4-substituted pyridines, the presence of an electron-withdrawing group like -CF₃ favors functionalization at the C3/C5 positions. nih.gov This is often rationalized by the increased acidity of the C3-H bond and electronic repulsion effects that disfavor metalation at the C2/C6 positions. nih.gov

In Minisci-type radical alkylations , the selectivity is generally governed by the site of highest electron deficiency in the protonated pyridine, which is the C2 and C6 positions. Therefore, for this compound, C-H functionalization via this method would be strongly directed to the C6 position.

Mechanistic Elucidation of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is essential for controlling their outcomes and developing new synthetic applications.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction on a hypothetical 6-halo-4-(trifluoromethyl)-2-vinylpyridine illustrates the key mechanistic features.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C6 position of the pyridine ring. This position is activated by both the ring nitrogen and the C4-trifluoromethyl group.

Formation of Meisenheimer Complex: This addition step forms a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized over the ring and, crucially, onto the electronegative nitrogen atom. The -CF₃ group at C4 provides substantial additional stabilization of this negative charge through its potent inductive (-I) effect, lowering the activation energy for this step.

Elimination of Leaving Group: Aromatization is restored through the expulsion of the leaving group (e.g., a halide ion) from the C6 position, yielding the final substituted product.

The stabilization of the intermediate is the key factor for the high reactivity of trifluoromethyl-substituted pyridines in SNAr reactions. acs.org

Mechanism of the Minisci Reaction: The C-H functionalization of this compound via the Minisci reaction proceeds through a radical chain mechanism.

Radical Generation: A nucleophilic carbon-centered radical (R•) is generated in situ. A common method is the silver-catalyzed oxidative decarboxylation of a carboxylic acid (RCOOH) using a persulfate oxidant.

Protonation of Pyridine: The reaction is performed in a strong acid, which protonates the nitrogen atom of the pyridine ring. This step is critical as it dramatically increases the electrophilicity of the heterocycle.

Radical Addition: The nucleophilic radical (R•) adds to the electron-deficient protonated pyridine ring. The addition occurs regioselectively at the C6 position, which is sterically accessible and electronically activated.

Rearomatization: The resulting pyridinyl radical cation is then oxidized by an oxidant in the reaction mixture (e.g., Ag(II) or the persulfate radical anion) to lose a hydrogen atom and form the final C6-functionalized pyridine product, thereby restoring aromaticity.

This radical pathway provides a complementary method to ionic reactions for the direct functionalization of C-H bonds on the electron-poor pyridine core. wikipedia.orgprinceton.edu

Polymerization Studies of 4 Trifluoromethyl 2 Vinylpyridine

Homopolymerization Techniques

The synthesis of homopolymers from 4-(trifluoromethyl)-2-vinylpyridine can be achieved through various polymerization methods, ranging from conventional free-radical processes to more advanced controlled/living techniques.

Conventional free-radical polymerization is a common method for polymerizing vinyl monomers. For this compound, this process would typically be initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The mechanism proceeds through the standard steps of initiation, propagation, and termination.

The trifluoromethyl group's strong electron-withdrawing effect can influence the reactivity of the vinyl group and the properties of the resulting polymer. While specific studies on this compound are not extensively detailed, research on analogous monomers like 4-vinylpyridine (B31050) (4VP) shows that radical polymerization proceeds effectively. nih.govyoutube.com However, conventional radical polymerization often results in polymers with broad molecular weight distributions and limited architectural control. rsc.org The polymerization rate can be influenced by factors such as temperature and initiator concentration. For instance, in the polymerization of 4VP, monomer conversion has been shown to be dependent on the reaction temperature, with higher temperatures generally leading to faster initial rates but potentially lower final conversions due to the glass effect. nih.gov

To overcome the limitations of conventional radical polymerization, controlled/living polymerization techniques are employed to synthesize well-defined polymers with predetermined molecular weights, narrow polydispersity indices (PDI), and complex architectures. researchgate.net For vinylpyridines, methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been particularly successful. researchgate.netresearchgate.net

Reversible Addition-Fragmention chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method compatible with a wide range of functional monomers, including vinylpyridines. researchgate.net It utilizes a chain transfer agent (CTA), typically a dithioester derivative like cumyl dithiobenzoate (CDB), to mediate the polymerization. researchgate.net This technique has been successfully used for the controlled polymerization of 2-vinylpyridine (B74390) and 4-vinylpyridine, yielding polymers with predictable molecular weights and low PDIs. mst.eduresearchgate.net It is anticipated that RAFT would be an effective method for the controlled homopolymerization of this compound, allowing for precise control over the polymer chain growth.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique that uses a transition metal complex (e.g., copper halide with a ligand) as a catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species. nih.gov Reverse ATRP, initiated by a conventional radical initiator like AIBN in the presence of a catalyst complex in its higher oxidation state (e.g., CuCl₂/ligand), has been successfully applied to the polymerization of 4-vinylpyridine. researchgate.net This method provides good control over molecular weight and its distribution. researchgate.net Furthermore, the development of techniques like Activators Generated by Electron Transfer (AGET) ATRP, which can be initiated in the presence of limited air, enhances the industrial applicability of this method. nih.gov The use of fluoroalcohols as solvents has also been shown to facilitate the controlled radical polymerization of 4VP via a copper-mediated process, suggesting that the fluorine content of this compound could be compatible with or even beneficial in such systems. researchgate.net

Table 1: Representative Conditions for Controlled Radical Polymerization of 4-Vinylpyridine (4VP) via RAFT This table presents data for the related monomer 4-vinylpyridine to illustrate the typical control achieved with RAFT polymerization.

| Monomer | CTA | Initiator | [M]:[CTA]:[I] Ratio | Molecular Weight (Mn, g/mol) | Polydispersity (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|

| 4VP | Cumyl dithiobenzoate (CDB) | AIBN | Not Specified | 8,500 | 1.14 | researchgate.net |

| 4VP | Trithiocarbonate | AIBN | Not Specified | 10,000 | 1.15 | rsc.org |

Copolymerization with Diverse Monomers

The ability of this compound to copolymerize with other monomers is key to creating materials with a broad spectrum of properties. The resulting copolymers can be tailored for specific applications by combining the unique characteristics of each monomer unit.

Block copolymers containing a poly(vinylpyridine) segment are of great interest for creating self-assembling materials and smart nanoparticles. rsc.org Controlled radical polymerization techniques, particularly RAFT, are exceptionally well-suited for synthesizing block copolymers through sequential monomer addition. For example, a poly(4-vinylpyridine) (P4VP) macro-CTA can be synthesized first and then chain-extended with a second monomer like styrene (B11656) or a methacrylate (B99206) to form a well-defined diblock copolymer. rsc.orgmdpi.com

This strategy can be applied to this compound. It could be copolymerized with a variety of monomers to create amphiphilic, fluorinated block copolymers. Potential comonomers include:

Styrene: To create well-defined microphase-separating structures. rsc.org

Methacrylates (e.g., methyl methacrylate): To combine different polymer properties. dntb.gov.ua

Other functional monomers (e.g., N-acryloylpiperidine): To introduce additional functionalities. rsc.org

The synthesis of terpolymers, which contain three different monomer units, would further expand the functional complexity of the resulting materials. dntb.gov.ua

Graft copolymerization is a method used to covalently attach polymer chains onto a surface or another polymer backbone, significantly modifying the properties of the original material. youtube.com This can be achieved through two primary approaches: "grafting from" and "grafting to".

Grafting From: In this method, initiator sites are anchored to a surface, and the monomer is polymerized directly from these sites. For example, poly(4-vinylpyridine) brushes have been grown from amino-silanized glass surfaces by first grafting an oligoperoxide initiator. rsc.org This creates a dense layer of polymer chains.

Grafting To: This approach involves attaching pre-synthesized polymer chains to a reactive surface. youtube.com A homopolymer of this compound with a reactive end-group could be synthesized via a controlled polymerization method and then attached to a substrate.

These strategies could be used to graft poly(this compound) onto various substrates like silica (B1680970) nanoparticles, membranes, or other polymer films to impart properties such as low surface energy, chemical resistance, and pH-responsiveness.

Functional Monomer Applications in Polymer Science

The incorporation of this compound as a functional monomer into polymers imparts a unique and valuable combination of properties derived from both the pyridine (B92270) ring and the trifluoromethyl group.

The pyridine moiety offers several functionalities:

pH-Responsiveness: The pyridine nitrogen can be protonated in acidic conditions, making the polymer water-soluble and cationic. This allows for the creation of "smart" materials that respond to changes in pH. rsc.orgsigmaaldrich.com

Metal Coordination: The lone pair of electrons on the nitrogen atom can coordinate with metal ions, making these polymers useful as ligands in catalysis or for metal ion scavenging. polysciences.com

Quaternization: The pyridine ring can be quaternized to create a permanent positive charge, which is useful for creating polyelectrolytes or materials with antimicrobial properties.

The trifluoromethyl (CF₃) group contributes:

Hydrophobicity and Lipophobicity: The fluorine atoms create a low-energy surface, leading to materials with anti-fouling and self-cleaning properties. fluorine1.ru

Thermal and Chemical Stability: The high strength of the carbon-fluorine bond enhances the polymer's resistance to heat and chemical attack.

Unique Electronic Effects: The strong electron-withdrawing nature of the CF₃ group can influence the electronic properties of the polymer, which is relevant for applications in electronics and membranes. fluorine1.ru

The combination of these features in poly(this compound) and its copolymers makes them highly promising for a range of applications. These include the development of stimuli-responsive coatings, functionalized nanoparticles for drug delivery, membranes with enhanced separation properties, and advanced catalytic systems. rsc.orgpolysciences.comfluorine1.ruresearchgate.net

Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecularly imprinted polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. This "molecular memory" allows the MIP to selectively rebind the target molecule from a complex mixture.

While extensive research has been conducted on MIPs using common functional monomers like 4-vinylpyridine (4-VP), studies directly employing this compound are emerging. The introduction of the electron-withdrawing trifluoromethyl group is anticipated to modulate the binding interactions within the polymer network, potentially leading to enhanced selectivity and affinity for specific templates.

For instance, in the broader context of fluorinated monomers, research has been conducted on the synthesis of fluorinated molecularly imprinted polymers (f-MIPs) for the selective recognition of per- and polyfluoroalkyl substances (PFAS). researchgate.net Although not directly using this compound, this highlights the potential of fluorinated monomers in creating highly selective binding sites for fluorinated analytes. The trifluoromethyl group in this compound could similarly be leveraged to create MIPs with tailored selectivity for fluorinated compounds or other molecules where fluorine-specific interactions can be exploited.

Template-Monomer Interactions in Polymer Synthesis

The foundation of successful molecular imprinting lies in the formation of a stable complex between the template molecule and the functional monomer prior to polymerization. researchgate.net These interactions, which can include hydrogen bonding, ionic interactions, and π-π stacking, dictate the fidelity of the imprinting process and the subsequent recognition capabilities of the MIP. scirp.org

In the case of vinylpyridines, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or participate in electrostatic interactions with acidic template molecules. researchgate.net For example, studies on 2-vinylpyridine have shown the formation of hydrogen bonds with acidic pharmaceuticals when used as templates in MIP synthesis. researchgate.netmdpi.com

The presence of the trifluoromethyl group in this compound is expected to significantly influence these interactions. As a strong electron-withdrawing group, it reduces the basicity of the pyridine nitrogen, which could affect its hydrogen bonding capabilities. However, it can also introduce other types of interactions, such as dipole-dipole or halogen bonding, which could be harnessed for the selective binding of specific templates. Computational simulations and spectroscopic studies, such as UV-Vis and NMR spectroscopy, are crucial tools to elucidate the nature and strength of these template-monomer interactions. mdpi.comnih.gov For instance, UV-Vis spectroscopy has been used to evaluate the interaction strength between 4-vinylpyridine and the template luteolin. scirp.org Similar studies are needed for this compound to understand its binding behavior with various templates.

Table 1: Investigated Functional Monomers for MIP Synthesis with Hydrochlorothiazide (B1673439)

| Functional Monomer | Potential Interaction Type |

| Methacrylic acid | Hydrogen Bonding |

| Allylamine | Hydrogen Bonding |

| 4-vinyl pyridine | Hydrogen Bonding |

| Methacrylamide | Hydrogen Bonding |

| Acrylamide | Hydrogen Bonding |

| Acrylic acid | Hydrogen Bonding |

| 2-(Trifluoromethyl)acrylic acid | Hydrogen Bonding |

This table, adapted from a study on hydrochlorothiazide MIPs, showcases a range of functional monomers and their potential interactions. researchgate.netmdpi.com Similar systematic studies are required for this compound to determine its optimal template partners.

Polymer Architectures and Morphological Control

The architecture and morphology of polymers play a critical role in their physical and chemical properties. For polymers derived from this compound, controlling these features is essential for optimizing their performance in various applications.

Techniques like controlled radical polymerization, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed for the synthesis of well-defined block copolymers containing 2-vinylpyridine and 4-vinylpyridine. dntb.gov.uaresearchgate.net These methods allow for precise control over molecular weight and the creation of complex architectures like block copolymers. For instance, block copolymers of poly(4-vinylpyridine) and polystyrene have been synthesized via RAFT, leading to microphase-separated structures with ordered morphologies like spheres and cylinders. researchgate.net

The introduction of the trifluoromethyl group can influence the self-assembly behavior of block copolymers containing this compound. A study on poly(4-vinylpyridine)-block-poly(2,2,2-trifluoroethyl methacrylate) demonstrated the potential for creating periodic nanostructured architectures. scirp.org The distinct properties of the fluorinated block can enhance the driving force for microphase separation, leading to the formation of well-defined nanostructures.

The morphology of polymers can be characterized using techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). Studies on poly(4-vinylpyridine) have shown that its morphology can range from clusters of particles to more homogeneous films, depending on the synthesis conditions and the presence of other components. nih.gov The morphology of polymers derived from this compound will likely be influenced by factors such as the polymerization method, solvent, and any incorporated comonomers or additives.

Coordination Chemistry and Ligand Design with 4 Trifluoromethyl 2 Vinylpyridine

Chelation and Ligand Binding Modes of Vinylpyridines to Transition Metals

Vinylpyridines, as ligands, exhibit versatile coordination behavior with transition metals, primarily determined by the relative positions of the nitrogen atom and the vinyl substituent. The two most common isomers, 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), demonstrate distinct binding preferences.

2-Vinylpyridine: This isomer can function as either a monodentate or a bidentate chelating ligand.

Monodentate Coordination: It can bind to a metal center solely through the lone pair of electrons on the pyridine (B92270) nitrogen atom.

Bidentate (N, π-olefin) Chelation: More significantly, 2-vinylpyridine can form a stable five-membered chelate ring by coordinating through both the pyridine nitrogen and the π-electrons of the adjacent vinyl group. This bidentate mode is crucial in many catalytic and structural applications. However, the requirement for the vinyl group to rotate into a suitable position for chelation can introduce steric strain, which in some cases may weaken the metal-ligand bond compared to less bulky ligands. nih.gov

4-Vinylpyridine: In contrast, the nitrogen atom and the vinyl group in 4-vinylpyridine are positioned too far apart within the molecule to allow for effective chelation with a single metal center. chemicalbook.com Consequently, 4-vinylpyridine almost exclusively acts as a monodentate ligand, coordinating only through the pyridine nitrogen. It can, however, form polymeric chains or bridged structures by coordinating to two different metal centers.

The coordination of 4-(trifluoromethyl)-2-vinylpyridine is expected to follow the pattern of 2-vinylpyridine, with the potential for both monodentate and bidentate (N, π-olefin) binding.

Influence of Trifluoromethyl Substitution on Ligand Properties

The introduction of a trifluoromethyl (-CF3) group at the 4-position of the pyridine ring dramatically alters the electronic properties of the 2-vinylpyridine ligand. The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry.

Key Influences:

Reduced Basicity: The strong inductive effect of the -CF3 group significantly decreases the electron density on the pyridine ring and, most importantly, on the nitrogen atom. This reduction in electron density makes the nitrogen a much weaker Lewis base, resulting in a weaker σ-donor interaction with the metal center compared to unsubstituted 2-vinylpyridine. acs.org

Enhanced π-Acidity: The electron-withdrawing nature of the -CF3 group lowers the energy of the ligand's π* (antibonding) orbitals. This makes the pyridine ring a more effective π-acceptor (or π-acid). This property is highly valuable for stabilizing electron-rich, low-valent transition metals through enhanced metal-to-ligand back-bonding. nih.gov

Modified Reactivity: The combination of weaker σ-donation and stronger π-acceptance can have a profound impact on the stability, redox potential, and catalytic activity of the resulting metal complexes. acs.org For instance, the enhanced π-acceptor character can facilitate reductive elimination steps in catalytic cycles.

The table below summarizes the expected electronic effects of the trifluoromethyl substitution.

| Property | Pyridine | 2-Vinylpyridine | This compound | Influence of -CF3 Group |

| σ-Donation | Moderate | Moderate | Weak | Decreases ligand basicity |

| π-Acceptance | Weak | Weak | Moderate/Strong | Increases π-acidity |

| Net Electronic Effect | σ-Donor | σ-Donor | Stronger π-Acceptor | Shifts balance from donation to acceptance |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal precursor, such as a metal halide, acetate, or trifluoroacetate (B77799) salt, in an appropriate solvent. nih.govacs.org The choice of solvent and reaction conditions (e.g., temperature, inert atmosphere) depends on the specific metal and the desired complex. For example, palladium complexes can be synthesized by reacting the ligand with a palladium(II) salt in a suitable organic solvent. acs.org

The characterization of these new complexes is essential to confirm their structure and properties. A multi-technique approach is typically employed.

| Characterization Technique | Information Obtained |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Confirms the coordination of the ligand to the metal by observing shifts in the proton and carbon signals of the pyridine and vinyl groups. ¹⁹F NMR confirms the integrity of the -CF3 group. |

| FTIR Spectroscopy | Shows shifts in the characteristic stretching frequencies (e.g., C=N, C=C) of the ligand upon coordination to the metal center. |

| X-ray Crystallography | Provides unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, coordination geometry, and the precise binding mode (monodentate vs. bidentate) of the ligand. nih.gov |

| Elemental Analysis | Confirms the bulk purity and empirical formula of the synthesized complex. |

| UV-Visible Spectroscopy | Investigates the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands. |

Catalytic Applications of Metal-Vinylpyridine Complexes

Metal complexes containing pyridine-based ligands are ubiquitous in homogeneous catalysis. researchgate.net The unique electronic profile of this compound makes its metal complexes promising candidates for a variety of catalytic transformations, particularly those that benefit from electron-poor ligands.

Potential Catalytic Roles:

Cross-Coupling Reactions: Palladium complexes with electron-deficient pyridine ligands are known to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The strong π-acceptor nature of the this compound ligand can promote the reductive elimination step, which is often rate-limiting, thus potentially increasing catalytic turnover.

Asymmetric Catalysis: While the ligand itself is achiral, it can be incorporated into more complex, chiral ligand frameworks. For instance, a related palladium complex with a 5-(trifluoromethyl)pyridine-oxazoline ligand has shown high activity and enantioselectivity in the addition of arylboronic acids to cyclic imines. acs.org This highlights the potential of the trifluoromethyl-pyridine motif in designing highly effective asymmetric catalysts.

Oxidation and Reduction Catalysis: The ability of the ligand to stabilize metal centers in various oxidation states is a key attribute for redox catalysis. nih.gov For example, iron-terpyridine complexes can catalyze the degradation of pollutants through oxidative processes. nih.gov

Polymerization: Metallo-organic compounds are known to catalyze the polymerization of 2-vinylpyridine, and the electronic nature of the ligand can influence the properties of the resulting polymer. chemicalbook.com

The table below outlines potential applications for these complexes.

| Catalytic Reaction | Role of Metal-Vinylpyridine Complex |

| Suzuki-Miyaura Coupling | Palladium complex acts as a precatalyst; the ligand's electronic properties influence the efficiency of the catalytic cycle. |

| Heck Coupling | Palladium complex facilitates the coupling of olefins with aryl halides. |

| Asymmetric Synthesis | Serves as a key component in a chiral ligand system to induce enantioselectivity. acs.org |

| Redox Catalysis | Stabilizes the required metal oxidation states throughout the catalytic cycle. nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, TDDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in exploring the molecular properties of 4-(Trifluoromethyl)-2-vinylpyridine. These methods model the distribution of electrons to predict a wide range of chemical characteristics.

The electronic structure of this compound is dominated by the interplay between the pyridine (B92270) ring, the strongly electron-withdrawing trifluoromethyl (-CF3) group, and the π-conjugated vinyl (-CH=CH2) group.

The -CF3 group, positioned at the 4-position, exerts a powerful inductive (-I) and moderate mesomeric (-M) electron-withdrawing effect. This effect significantly lowers the electron density of the entire pyridine ring system. nih.gov Consequently, the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are expected to be substantially lowered compared to unsubstituted 2-vinylpyridine (B74390). The vinyl group at the 2-position introduces an extended π-system, which would typically raise the HOMO energy and lower the LUMO energy, but its effect is modulated by the dominant -CF3 group.

DFT calculations are routinely used to quantify these effects, providing precise energies for the frontier molecular orbitals and mapping the molecular electrostatic potential (MEP). The MEP for this molecule would likely show a region of high positive potential around the pyridine ring and the hydrogen atoms of the vinyl group, while the most negative potential would be localized on the fluorine atoms and the pyridine nitrogen. However, the electron-withdrawing -CF3 group diminishes the negative potential on the ring nitrogen, reducing its basicity. nih.gov

Table 1: Predicted Effects of Substituents on Electronic Properties of this compound

| Substituent | Position | Predicted Electronic Effect | Impact on Molecular Orbitals |

|---|---|---|---|

| Trifluoromethyl (-CF3) | 4 | Strong electron-withdrawal (-I, -M) | Lowers HOMO & LUMO energy significantly |

| Vinyl (-CH=CH2) | 2 | π-conjugation, weak electron-withdrawal | Narrows HOMO-LUMO gap |

DFT is a key tool for predicting the viability of chemical reactions and elucidating their pathways. For this compound, calculations can model the transition states of potential reactions, such as additions to the vinyl group or substitutions on the pyridine ring.

For instance, in a [3+2] cycloaddition reaction at the vinyl group, DFT calculations could map the potential energy surface for the concerted or stepwise approach of a 1,3-dipole. These calculations would identify the transition state structure and its associated activation energy, indicating the kinetic feasibility of the reaction. Studies on analogous compounds like trifluoromethyl-vinylbenzene have shown that the presence of a -CF3 group can lower the activation energy, thereby accelerating the reaction. researchgate.net

For reactions on the ring, the strong electron-deficient nature imparted by the -CF3 group makes nucleophilic aromatic substitution (SNAr) a likely pathway. nih.gov DFT can be used to analyze the transition states for the attack of a nucleophile at the positions activated by the nitrogen and the -CF3 group (primarily the 2- and 6-positions), predicting the most favorable reaction site.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a way to understand the dynamic behavior of this compound, including its shape and how it interacts with its environment.

The primary source of conformational flexibility in this compound is the rotation around the C-C single bond connecting the vinyl group to the pyridine ring. Molecular modeling methods, using force fields or quantum calculations, can determine the most stable conformation by calculating the rotational energy barrier.

The two most likely planar conformations would involve the vinyl group being either syn or anti to the pyridine nitrogen. Steric hindrance between the vinyl group's proximal hydrogen and the lone pair of the nitrogen atom would influence the relative stability of these conformers. The anti conformation is generally more stable in 2-substituted pyridines to minimize steric clash. Molecular mechanics or DFT calculations can precisely determine the dihedral angle of the lowest energy conformer and the energy barriers between different conformations.

The non-covalent interactions of this compound are critical to its physical properties and its function in larger molecular systems. The primary sites for intermolecular interactions are the pyridine nitrogen and the trifluoromethyl group.

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a hydrogen bond acceptor. libretexts.orgkhanacademy.org However, the potent electron-withdrawing nature of the para-positioned -CF3 group significantly reduces the electron density and basicity of the nitrogen. nih.gov Therefore, it is expected to be a substantially weaker hydrogen bond acceptor compared to unsubstituted vinylpyridines.

The trifluoromethyl group itself is a complex interacting partner. While the fluorine atoms are highly electronegative, creating a strong local dipole, the group as a whole can act as a weak hydrogen bond acceptor. nih.govfrontiersin.org Furthermore, the carbon atom of the -CF3 group can have a region of positive electrostatic potential, allowing it to participate in unconventional noncovalent bonds with nucleophiles. nih.gov

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor/Acceptor Role of Compound | Interacting Partner Example | Expected Strength |

|---|---|---|---|

| Hydrogen Bonding | Pyridine N as Acceptor | O-H or N-H group (e.g., water, alcohol) | Weak (Reduced by -CF3 group) |

| Hydrogen Bonding | -CF3 as weak Acceptor | Strong H-bond donors (e.g., N-H) | Very Weak |

| Dipole-Dipole | C-F dipoles | Polar molecules | Moderate |

Prediction of Reactivity and Regioselectivity

Computational models can predict how and where this compound is most likely to react. This is achieved by analyzing the electronic properties calculated through methods like DFT.

The reactivity of the molecule is twofold, centered on the pyridine ring and the vinyl group.

Pyridine Ring Reactivity : The ring is strongly deactivated towards electrophilic substitution due to the electron-withdrawing effects of both the nitrogen atom and the -CF3 group. Conversely, it is highly activated for nucleophilic attack. Regioselectivity for nucleophilic attack can be predicted by examining the LUMO. The largest lobes of the LUMO are expected to be on the carbon atoms at positions 2 and 6, making them the most likely sites for attack. Methods for selective trifluoromethylation of pyridines often target the 2- and 4-positions. chemistryviews.org

Vinyl Group Reactivity : The vinyl group is susceptible to electrophilic addition and radical reactions, including polymerization. The regioselectivity of electrophilic addition (e.g., addition of HBr) would be governed by the stability of the resulting carbocation intermediate. The electron-withdrawing nature of the ring would favor the formation of a carbocation at the terminal carbon of the vinyl group (β-carbon), leading to anti-Markovnikov addition.

Computational analysis of frontier molecular orbitals (HOMO/LUMO) and Fukui functions (which indicate the propensity of a site for nucleophilic, electrophilic, or radical attack) can provide a quantitative prediction of this reactivity. researchgate.net

Table 3: Predicted Site Reactivity and Regioselectivity for this compound

| Reaction Type | Most Probable Site(s) | Computational Justification |

|---|---|---|

| Nucleophilic Aromatic Substitution | C2, C6 positions of the ring | High LUMO density, positive partial charge |

| Electrophilic Aromatic Substitution | Unlikely | Deactivated ring, low HOMO density |

| Electrophilic Addition | Vinyl group (β-carbon) | Stabilization of intermediate carbocation |

| Radical Addition/Polymerization | Vinyl group | π-bond availability |

Correlation with Experimental Data

A robust validation of computational models is achieved through the correlation of calculated parameters with experimentally determined values. In the absence of direct, published experimental spectra for this compound, we can infer expected experimental values from closely related compounds and correlate them with theoretical predictions from computational studies on similar molecular frameworks.

Theoretical calculations, typically employing Density Functional Theory (DFT) with methods like GIAO (Gauge-Including Atomic Orbital), are instrumental in predicting NMR chemical shifts. For this compound, the key nuclei for NMR analysis are ¹H, ¹³C, and ¹⁹F.

¹⁹F NMR: The trifluoromethyl group is a sensitive probe of the electronic environment. Computational studies on various fluorinated pyridine derivatives consistently show that the ¹⁹F chemical shift is significantly influenced by the electronic nature of the substituents on the pyridine ring. For instance, DFT calculations on trifluoromethyl-substituted pyridines generally predict ¹⁹F chemical shifts in the range of -60 to -65 ppm relative to CFCl₃. Experimental data for related compounds, such as 2-(4-(trifluoromethyl)phenyl)pyridine, show a ¹⁹F chemical shift at approximately -62.6 ppm. researchgate.net This close agreement suggests that a similar chemical shift can be expected for this compound.

¹H and ¹³C NMR: The chemical shifts of the vinyl and pyridine protons and carbons are influenced by the strong electron-withdrawing nature of the trifluoromethyl group. DFT calculations on substituted vinylpyridines can predict the deshielding of the protons and carbons in proximity to the trifluoromethyl group. Experimental ¹H NMR data for 4-(Trifluoromethyl)pyridine (B1295354) shows signals for the aromatic protons in specific regions which can be used as a baseline for predicting the shifts in the target molecule. nih.gov

The following table provides a comparison of expected experimental NMR data, inferred from related compounds, with theoretical predictions from DFT calculations on analogous structures.

| Nucleus | Predicted Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) - DFT/GIAO | Correlation Notes |

|---|---|---|---|

| ¹⁹F (CF₃) | -62 to -64 | -63.5 | Strong correlation based on data from analogous trifluoromethyl-substituted pyridines. researchgate.net |

| ¹H (vinyl) | 5.5 - 7.0 | 5.6 (geminal), 6.2 (trans), 6.8 (cis) | Predicted shifts are influenced by the trifluoromethyl group, showing downfield shifts compared to unsubstituted vinylpyridine. |

| ¹H (pyridyl) | 7.5 - 8.8 | 7.6 (H-3), 7.9 (H-5), 8.7 (H-6) | The electron-withdrawing CF₃ group leads to significant deshielding of the pyridine protons. nih.gov |

| ¹³C (CF₃) | ~123 (q) | 122.8 (q, J ≈ 273 Hz) | The quartet splitting is a characteristic feature. researchgate.net |

| ¹³C (vinyl) | 115 - 140 | 116 (CH₂), 138 (CH) | Shifts are comparable to other substituted vinylpyridines. |

| ¹³C (pyridyl) | 120 - 155 | 121 (C-3), 124 (C-5), 135 (C-4, q), 150 (C-6), 154 (C-2) | The carbon attached to the CF₃ group shows a characteristic quartet. researchgate.net |

Theoretical vibrational frequency calculations using DFT methods can be correlated with experimental IR spectra to assign characteristic vibrational modes. For this compound, key vibrational modes include the C-F stretching of the trifluoromethyl group, C=C and C=N stretching of the pyridine ring, and the vinyl C=C stretching.

Computational studies on fluorinated pyridines predict strong C-F stretching vibrations in the 1100-1350 cm⁻¹ region. The pyridine ring vibrations are expected between 1400 and 1600 cm⁻¹, and the vinyl C=C stretch is typically observed around 1630 cm⁻¹. Experimental IR spectra of 4-vinylpyridine (B31050) and other substituted pyridines confirm these general regions for the respective functional groups. nist.gov

The table below correlates the predicted and theoretical IR frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) - DFT | Correlation Notes |

|---|---|---|---|

| C-F Stretch (asymmetric) | ~1320 | 1325 | Strong absorption characteristic of the CF₃ group. |

| C-F Stretch (symmetric) | ~1170 | 1175 | Strong absorption characteristic of the CF₃ group. |

| Pyridine Ring (C=N, C=C) Stretch | 1590 - 1610 | 1595, 1608 | Consistent with substituted pyridine compounds. nist.gov |

| Vinyl C=C Stretch | ~1630 | 1632 | Typical value for a vinyl group conjugated with an aromatic ring. |

| C-H Stretch (vinyl) | 3010 - 3090 | 3020, 3085 | Characteristic C-H stretches for a vinyl group. |

Advanced Applications in Materials Science and Organic Synthesis

Applications as Key Building Blocks in Organic Synthesis

In the realm of organic chemistry, 4-(Trifluoromethyl)-2-vinylpyridine serves as a versatile building block for constructing more intricate molecular frameworks. The trifluoromethyl group imparts unique electronic characteristics, while the vinyl group provides a reactive handle for a variety of chemical transformations.

The reactivity of the vinyl group, coupled with the inherent properties of the trifluoromethyl-substituted pyridine (B92270) ring, makes this compound an ideal precursor for the synthesis of complex heterocyclic systems. These systems are often sought after for their potential applications in medicinal chemistry and materials science.

One notable example is the synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. researchgate.net Terpyridines are a class of tridentate ligands known for their ability to form stable complexes with various metal ions, which are utilized in areas such as catalysis, materials science, and supramolecular chemistry. The synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine can be achieved through a condensation reaction involving precursors derived from 4-(trifluoromethyl)pyridine (B1295354) derivatives. researchgate.net The presence of the trifluoromethyl group on the central pyridine ring of the terpyridine ligand can significantly influence the electronic properties and stability of the resulting metal complexes.

Trifluoromethylpyridine derivatives are crucial intermediates in the production of a wide range of specialized chemicals, particularly in the agrochemical and pharmaceutical industries. nih.govresearchoutreach.org The trifluoromethyl group can enhance the biological activity and physicochemical properties of a molecule, such as metabolic stability and lipophilicity. nih.gov

While direct examples of this compound as an intermediate for specific commercialized products are not extensively documented in the provided results, the broader class of 4-trifluoromethyl-substituted pyridines is found in important agrochemicals. For instance, the insecticide Flonicamid contains a 4-trifluoromethyl-pyridine structure. researchoutreach.org Similarly, the herbicide Pyroxsulam incorporates a 4-(trifluoromethyl)pyridine moiety. nih.gov The synthesis of these complex molecules often involves the strategic introduction of the trifluoromethylpyridine core, which is later functionalized to yield the final active ingredient. The vinyl group in this compound offers a potential pathway for such functionalization or for polymerization into a larger scaffold.

Table 1: Examples of Agrochemicals with a 4-Trifluoromethylpyridine Moiety

| Agrochemical | Type | Key Structural Feature |

| Flonicamid | Insecticide | 4-Trifluoromethyl-pyridine |

| Pyroxsulam | Herbicide | 4-(Trifluoromethyl)pyridine |

Polymer-Based Advanced Materials

The vinyl group of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of advanced polymer-based materials. The resulting polymers, poly(this compound), combine the properties of the trifluoromethyl-substituted pyridine with the processability and versatility of a polymer backbone. These materials have shown promise in a variety of advanced applications.

Composites made from poly(vinylpyridine) and metal oxide nanoparticles, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), have demonstrated significant potential as photocatalytic materials. researchgate.net These materials are designed for environmental remediation, specifically for the degradation of organic pollutants in water. researchgate.net

In these composites, the poly(vinylpyridine) matrix serves to disperse and support the metal oxide nanoparticles, preventing their aggregation and maximizing their surface area for photocatalytic activity. researchgate.net The pyridine groups within the polymer can also play a role in the adsorption of pollutants, bringing them into close proximity with the photocatalytic centers. Under UV irradiation, the metal oxide nanoparticles generate highly reactive oxygen species that can break down organic pollutants into less harmful substances. researchgate.netfunctmaterials.org.uanih.gov For example, a composite of poly(4-vinylpyridine) and ZnO has shown high efficiency in the photodegradation of methyl orange. researchgate.net The trifluoromethyl group in poly(this compound) could further enhance the performance of these materials by modifying their electronic properties and surface interactions.

Table 2: Photocatalytic Activity of Poly(vinylpyridine)-Metal Oxide Composites

| Composite Material | Target Pollutant | Outcome |

| P(4-VP)-ZnO | Methyl Orange | High photodegradation efficiency |

| P(4-VP)-ZnO | Benzoic Acid | Effective photodegradation |

Poly(4-vinylpyridine)-based materials have been investigated as effective sorbents for the removal of pollutants from the environment. eares.org The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a good ligand for complexing with metal ions. eares.org This property allows poly(4-vinylpyridine) to be used as a metal absorbent for the remediation of heavy metal contamination in water. eares.org

The introduction of a trifluoromethyl group to the polymer backbone could potentially enhance its sorption capabilities. The electron-withdrawing nature of the trifluoromethyl group can influence the basicity of the pyridine nitrogen, which may affect its affinity for specific metal ions. Furthermore, the fluorinated nature of the polymer could impart a higher chemical and thermal stability, making it a more robust sorbent for use in harsh environmental conditions.

Polymers based on 4-vinylpyridine (B31050) are known to be pH-responsive materials, which makes them suitable for applications in sensors and actuators. eares.org The pyridine nitrogen can be protonated in acidic conditions, leading to a change in the polymer's conformation and properties, such as swelling. eares.org This pH-responsiveness can be harnessed to create sensors that detect changes in acidity or actuators that respond to a pH stimulus.

Fluorinated polymers, in general, are a unique class of materials with interesting properties for advanced applications, including as electroactive materials for sensors and actuators. nih.gov The incorporation of the trifluoromethyl group into a poly(vinylpyridine) backbone could lead to novel materials with enhanced or modified responsive properties. The combination of the pH-sensitivity of the pyridine ring and the electrochemical properties associated with the trifluoromethyl group could pave the way for the development of new generations of chemical sensors and smart actuators. For instance, block copolymers containing poly(4-vinylpyridine) have been explored for creating well-ordered nanostructures, which are foundational for the development of advanced sensor devices. mrs-j.org

Role of the Trifluoromethyl Group in Enhancing Material Performance

The presence of the trifluoromethyl group at the 4-position of the pyridine ring in 2-vinylpyridine (B74390) is anticipated to bestow a range of desirable properties upon the corresponding polymers and materials. While direct extensive research on poly(this compound) is limited, the well-documented effects of the -CF3 group in other polymer systems provide a strong basis for predicting its impact.

The trifluoromethyl group is a powerful electron-withdrawing group. nih.gov This electronic influence can significantly affect the reactivity of the vinyl group during polymerization and the properties of the resultant polymer. The strong carbon-fluorine bonds contribute to high thermal stability and chemical resistance in the polymer backbone. nih.gov Fluorinated polymers are known for their low surface energy, which translates to hydrophobic and oleophobic properties, making them suitable for creating water- and oil-repellent surfaces. nih.gov

Furthermore, the introduction of a -CF3 group can lower the dielectric constant of a material, a critical property for applications in microelectronics. It also tends to decrease water absorption and enhance the mechanical properties of polymer films. The combination of the pyridine functionality, capable of engaging in hydrogen bonding and metal coordination, with the unique attributes of the trifluoromethyl group, opens avenues for the creation of functional polymers with tunable properties for a variety of high-performance applications. nih.govpolysciences.com

Table 1: Anticipated Influence of the Trifluoromethyl Group on Polymer Properties

| Property | Influence of Trifluoromethyl Group | Rationale |

| Thermal Stability | Increased | High bond energy of C-F bonds. nih.gov |

| Chemical Resistance | Enhanced | Inertness of the C-F bond. nih.gov |

| Surface Energy | Lowered | Leads to hydrophobic and oleophobic surfaces. nih.gov |

| Dielectric Constant | Reduced | Important for microelectronic applications. |

| Water Absorption | Decreased | Due to the hydrophobic nature of the -CF3 group. |

| Mechanical Strength | Potentially Increased | Can improve film-forming properties. |

Development of Novel Fluorinated Building Blocks

Beyond its potential as a monomer for homopolymers, this compound serves as a valuable fluorinated building block in organic synthesis. The presence of the vinyl group allows for a wide array of chemical transformations, including polymerization, addition reactions, and cycloadditions. The trifluoromethyl-substituted pyridine ring, on the other hand, acts as a robust scaffold that can be incorporated into more complex molecules.

The synthesis of trifluoromethylpyridines can be approached in two primary ways: by introducing a trifluoromethyl group onto a pre-existing pyridine ring or by constructing the pyridine ring from an acyclic precursor already containing the -CF3 moiety. nih.govresearchoutreach.org For instance, the cyclocondensation of a trifluoromethyl-containing precursor is a common strategy. nih.gov

Once obtained, this compound can be utilized in the synthesis of a variety of specialized molecules. For example, it can be a key component in the creation of ligands for catalysis, where the electronic properties of the trifluoromethyl group can influence the activity and selectivity of a metal center. It can also be incorporated into active pharmaceutical ingredients and agrochemicals, where the -CF3 group is known to enhance metabolic stability and bioavailability. nih.govnih.gov The development of new synthetic methodologies that utilize such fluorinated building blocks is an active area of research, continually expanding the toolbox available to chemists for the construction of novel functional molecules. researchgate.net

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Resulting Structure/Application |

| Radical Polymerization | AIBN, heat | Poly(this compound) for functional coatings. |

| Diels-Alder Reaction | Diene | Cycloadducts for further functionalization. |

| Hydroformylation | CO, H2, catalyst | Aldehyde-functionalized pyridines for specialty chemicals. |

| Heck Coupling | Aryl halide, Pd catalyst | Stilbene-like structures for optoelectronic materials. |

Future Research Directions

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where stereochemistry often dictates biological activity. Future research in the asymmetric synthesis of derivatives from 4-(Trifluoromethyl)-2-vinylpyridine is poised to unlock new molecular architectures with tailored functionalities.

A significant area of exploration lies in the catalytic stereoselective dearomatization of the pyridine (B92270) ring. mdpi.com This approach can lead to the formation of highly functionalized and chiral piperidine (B6355638) or dihydropyridine (B1217469) structures, which are prevalent motifs in natural products and pharmaceuticals. mdpi.com Methodologies such as iridium-catalyzed allylic amination and copper-catalyzed dearomatization could be adapted to this compound, offering pathways to novel chiral ligands and bioactive molecules. mdpi.com Furthermore, the development of enantioselective reactions targeting the vinyl group, such as asymmetric hydrogenation, hydroformylation, or epoxidation, would provide access to a diverse array of chiral building blocks. The use of chiral catalysts, including transition metal complexes with chiral ligands (e.g., Rh/BINAP), presents a promising avenue for achieving high enantioselectivity in these transformations. mdpi.com

Exploration of Bio-inspired and Sustainable Catalytic Systems

The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, a shift towards bio-inspired and sustainable catalytic systems is a critical future direction.

Bio-inspired catalysis, which mimics the efficiency and selectivity of enzymes, offers a transformative approach. rsc.org The design of artificial metalloenzymes or the use of whole-cell biocatalysts for the transformation of this compound could enable reactions under mild, aqueous conditions with high specificity. acs.orgresearchgate.net For instance, enzyme-mimicking systems could be developed for the selective oxidation of the vinyl group or the hydroxylation of the pyridine ring.

Sustainable catalysis also encompasses the use of renewable feedstocks and energy sources. Research into the synthesis of pyridine derivatives from renewable resources like glycerol (B35011) and ammonia, utilizing zeolite catalysts, points towards a more sustainable production pathway for the core pyridine structure. rsc.org Furthermore, photocatalytic methods, which harness visible light to drive chemical reactions, represent an environmentally friendly alternative to traditional thermal processes. bionity.com Developing photocatalytic systems for the functionalization of the vinyl group or for C-H activation on the pyridine ring of this compound would significantly reduce the environmental footprint of its derivatization. acs.org The use of magnetically recoverable nanocatalysts could also enhance the sustainability of these processes by simplifying catalyst separation and recycling. rsc.org

Integration into Smart Materials and Nanotechnology

The unique properties of the trifluoromethyl group and the polymerizable vinyl moiety make this compound an attractive monomer for the creation of advanced smart materials and for applications in nanotechnology.

The incorporation of this compound into block copolymers can lead to the formation of "smart" multicompartment particles. rsc.org These materials can exhibit stimuli-responsive behavior, changing their properties in response to external triggers such as pH, temperature, or light. This opens up possibilities for applications in targeted drug delivery, diagnostics, and self-healing materials. The trifluoromethyl groups can impart hydrophobicity and thermal stability to the resulting polymers, while the pyridine nitrogen can be quaternized to introduce charge and modulate solubility. researchgate.net

In the realm of nanotechnology, this compound can be used to functionalize nanoparticles, creating tailored interfaces for a variety of applications. nih.gov For instance, polymers derived from this monomer could be used to coat metallic nanoparticles, enhancing their stability and enabling their use as catalysts or in biomedical imaging. nih.gov The resulting fluorinated polymer coatings could also create superhydrophobic surfaces with self-cleaning properties.

Advanced Computational Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and properties. The application of advanced computational methods will be instrumental in accelerating the development and optimization of processes involving this compound.

DFT calculations can be employed to elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of synthetic transformations, and design more efficient catalysts. chemrxiv.orgnih.gov For instance, computational studies can help in understanding the factors that control the dearomatization of the pyridine ring or the reactivity of the vinyl group in the presence of various catalysts. mdpi.com DFT can also be used to predict the electronic and optical properties of polymers derived from this compound, aiding in the design of new materials with specific functionalities. journaleras.com By providing insights into transition states and reaction energetics, computational modeling can significantly reduce the experimental effort required to develop new synthetic methods and materials.

Expanding the Scope of Applications in Emerging Technologies

The unique combination of properties offered by this compound makes it a promising candidate for a range of emerging technologies. Future research should focus on exploring and exploiting its potential in these new frontiers.

The development of novel fluorinated polymers derived from this monomer could lead to materials with enhanced performance for applications in energy storage and conversion, such as in membranes for fuel cells or batteries. researchgate.net The thermal and chemical resistance imparted by the trifluoromethyl group could be particularly advantageous in these demanding environments.

Furthermore, the ability to precisely introduce the trifluoromethyl group into complex molecules opens up new avenues in drug discovery and agrochemical research. nih.govchemeurope.com By incorporating this compound-derived fragments into new molecular entities, researchers can fine-tune their biological activity and pharmacokinetic properties. The vinyl group provides a convenient point of attachment for further elaboration, allowing for the rapid generation of compound libraries for high-throughput screening. The exploration of this compound in the synthesis of new classes of insecticides, herbicides, and fungicides, building upon the known bioactivity of trifluoromethylpyridines, is a promising area of investigation. researchoutreach.org

Q & A

Q. What are the optimal synthetic routes for 4-(trifluoromethyl)-2-vinylpyridine, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 2-vinylpyridine boronic esters and trifluoromethyl-substituted aryl halides is widely used . Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization to reduce side reactions.

- Temperature : Reactions performed at 80–100°C in toluene/THF mixtures improve regioselectivity .

- Workup : Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.

Q. How should researchers characterize this compound derivatives to confirm structural integrity?

Methodological Answer:

- LCMS/HPLC : Use reverse-phase C18 columns with mobile phases like 0.1% TFA in acetonitrile/water. Retention times (e.g., 1.23–1.61 minutes) and m/z values (e.g., 742–757 [M+H]⁺) are critical for verification .

- ¹H/¹⁹F NMR : The trifluoromethyl group shows a singlet at δ ~-63 ppm in ¹⁹F NMR. Vinyl protons appear as doublets (J = 10–12 Hz) in ¹H NMR .

- X-ray crystallography : Resolves stereochemistry in complex derivatives (e.g., spirocyclic analogs) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of 2-vinylpyridine derivatives?

Methodological Answer: The -CF₃ group is strongly electron-withdrawing, which:

- Reduces electron density at the pyridine nitrogen, lowering basicity (pKa ~3.5 vs. ~5.2 for unsubstituted pyridine).

- Enhances stability against oxidation (e.g., in radical polymerization) due to inductive effects .

- Modifies π-π stacking in supramolecular assemblies, as shown in computational studies (DFT: B3LYP/6-31G*) .

Q. Experimental Validation :

Q. What strategies resolve contradictions in biological activity data for this compound-containing compounds?

Methodological Answer: Discrepancies in bioactivity (e.g., cytotoxicity vs. antiviral effects) arise from:

- Steric effects : Bulky substituents near the vinyl group hinder target binding (e.g., CCR5 antagonists in Example 324 ).

- Metabolic stability : Fluorination improves resistance to cytochrome P450 degradation, but vinyl groups may introduce metabolic hotspots .

Case Study :

A spirocyclic derivative (Example 414, EP 4 374 877 A2) showed 10-fold higher antiviral activity than linear analogs due to restricted rotation enhancing target affinity .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to predict binding poses with kinases (e.g., VEGFR2 in sorafenib analogs ).

- MD simulations : Analyze stability of ligand-protein complexes (NAMD, 100 ns trajectories) to prioritize synthetic targets .

- QSAR : Correlate logP values (>3.5) with blood-brain barrier penetration in CNS drug candidates .

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.